molecular formula C23H17FN2O4 B505254 N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide

N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide

Cat. No.: B505254
M. Wt: 404.4g/mol
InChI Key: KTZWEMWLWVEZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of fluorobenzoyl and methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the fluorobenzoyl and methoxyphenyl groups through nucleophilic substitution and amide bond formation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and fluorobenzoyl-substituted molecules, such as:

  • N-[4-[(4-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
  • N-[4-[(3-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
  • N-[4-[(2-fluorobenzoyl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Uniqueness

What sets N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C23H17FN2O4

Molecular Weight

404.4g/mol

IUPAC Name

N-[4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17FN2O4/c1-29-20-13-15(25-22(27)16-7-3-4-8-17(16)24)10-11-18(20)26-23(28)21-12-14-6-2-5-9-19(14)30-21/h2-13H,1H3,(H,25,27)(H,26,28)

InChI Key

KTZWEMWLWVEZTN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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